HDAC6 Preferential Inhibition Profile Across the HDAC Panel
In a recombinant HDAC panel using a fluorogenic aminocoumarin substrate in a trypsin-coupled biochemical assay, (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide showed preferential inhibition of HDAC6 (IC50 = 24.8 µM) compared to HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, HDAC7, HDAC8, and HDAC9, each returning IC50 values of 100 µM [1]. This contrasts with the pan-HDAC inhibitor Vorinostat (SAHA), which typically exhibits IC50 values in the nanomolar range across class I and II HDACs, and with the broader 2-iminochromene scaffold where potency and selectivity vary sharply with N-aryl substitution [2].
| Evidence Dimension | HDAC isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 24.8 µM; HDAC1/2/3/4/5/7/8/9 IC50 ≈ 100 µM |
| Comparator Or Baseline | Vorinostat (SAHA): pan-HDAC IC50 ~10-100 nM (class I and IIb); HDAC6 IC50 ~10 nM. Unsubstituted 2-imino-2H-chromene-3-carboxamide: no significant HDAC inhibition reported. |
| Quantified Difference | Target compound exhibits ~4-fold selectivity for HDAC6 over other isoforms, but is >200-fold less potent than Vorinostat on HDAC6. |
| Conditions | Recombinant human HDAC enzymes, fluorogenic aminocoumarin substrate, trypsin-coupled assay, pH 7.4, 23°C [1]. |
Why This Matters
This selectivity fingerprint, although modest in potency, identifies the compound as a starting point for developing HDAC6-biased chemical probes, which is valuable when pan-HDAC inhibition would confound phenotypic readouts.
- [1] BindingDB Entry BDBM50348380 (CHEMBL1800379). HDAC profiling data, accessed via https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348380. View Source
- [2] Bradner, J.E., et al. (2010) 'Chemical phylogenetics of histone deacetylases', Nature Chemical Biology, 6, pp. 238–243. doi:10.1038/nchembio.313. (Vorinostat comparator data) View Source
